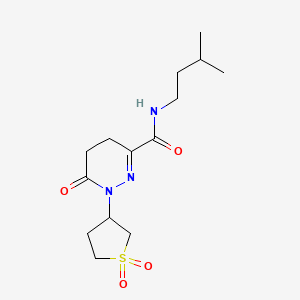

1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-methylbutyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide

Description

The compound 1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-methylbutyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide features a tetrahydropyridazine core (a six-membered ring with two adjacent nitrogen atoms), a sulfone-substituted tetrahydrothiophene moiety (1,1-dioxidotetrahydrothiophen-3-yl), and a branched 3-methylbutyl carboxamide side chain.

Properties

Molecular Formula |

C14H23N3O4S |

|---|---|

Molecular Weight |

329.42 g/mol |

IUPAC Name |

1-(1,1-dioxothiolan-3-yl)-N-(3-methylbutyl)-6-oxo-4,5-dihydropyridazine-3-carboxamide |

InChI |

InChI=1S/C14H23N3O4S/c1-10(2)5-7-15-14(19)12-3-4-13(18)17(16-12)11-6-8-22(20,21)9-11/h10-11H,3-9H2,1-2H3,(H,15,19) |

InChI Key |

NPFHXFUAIVMZQQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCNC(=O)C1=NN(C(=O)CC1)C2CCS(=O)(=O)C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-methylbutyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:

Formation of the dioxidotetrahydrothiophenyl group: This step involves the oxidation of tetrahydrothiophene to form the dioxidotetrahydrothiophenyl group.

Attachment of the methylbutyl group: This step involves the alkylation of the intermediate compound with 3-methylbutyl bromide.

Formation of the tetrahydropyridazine carboxamide moiety: This step involves the cyclization of the intermediate compound with hydrazine and subsequent acylation to form the carboxamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent, are optimized to maximize yield and purity. Catalysts may also be used to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-methylbutyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be further oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form thiols or thioethers.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.

Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas with a palladium catalyst.

Substitution: Common reagents include alkyl halides, acyl chlorides, and sulfonyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or thioethers.

Scientific Research Applications

1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-methylbutyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide has several scientific research applications, including:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable tool for organic synthesis.

Biology: The compound is studied for its potential biological activity. It may interact with various biological targets, such as enzymes or receptors, and modulate their activity.

Medicine: The compound is investigated for its potential therapeutic effects. It may have applications in the treatment of various diseases, such as cancer, inflammation, or infectious diseases.

Industry: The compound may be used as an intermediate in the production of pharmaceuticals, agrochemicals, or other fine chemicals.

Mechanism of Action

The mechanism of action of 1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-methylbutyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the particular target and the context in which the compound is used.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural and Functional Group Comparison

Key structural distinctions between the target compound and analogs from the evidence include:

- Ring systems : The tetrahydropyridazine core (target) vs. tetrahydropyridine () or tetrahydroimidazo[1,2-a]pyridine (). Pyridazines exhibit distinct electronic properties due to adjacent nitrogen atoms.

- Substituents : The target’s sulfone group (1,1-dioxidotetrahydrothiophene) contrasts with the thiophen-3-yl () or nitrophenyl () groups. Sulfones increase polarity and metabolic stability compared to sulfur-containing heterocycles.

- Functional groups : The target’s carboxamide (N-3-methylbutyl) differs from ester groups in (methyl ester) and (diethyl esters). Amides generally enhance binding affinity and bioavailability.

Physicochemical Properties

Notes:

- and compounds exhibit higher molecular weights due to aromatic substituents (e.g., tosyl, nitrophenyl) and ester groups.

Key Research Findings

- Electronic effects : The sulfone in the target compound may enhance solubility and metabolic stability compared to sulfur-containing analogs like the thiophene in .

- Thermal stability : Higher melting points in (243–245°C) correlate with rigid imidazopyridine and nitrophenyl groups, whereas the target’s melting point remains unstudied .

Biological Activity

The compound 1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-methylbutyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide (CAS No. 1182325-47-8) is a complex organic molecule notable for its unique structural features and potential biological activities. This article delves into its biological activity, synthesis, and research findings.

Structural Characteristics

This compound features a tetrahydropyridazine core with a thiophene derivative and a carboxamide group. Its molecular formula is with a molecular weight of approximately 329.42 g/mol. The structural complexity suggests potential interactions with various biological targets.

Biological Activity

Preliminary studies indicate that compounds similar to this one may exhibit significant biological activities, including:

- Antimicrobial Activity : Research has shown that compounds with similar structures can inhibit the growth of various pathogens. For instance, compounds containing tetrahydropyridazine rings have demonstrated antifungal properties against species like Rhizoctonia solani and Fusarium graminearum .

- Enzyme Inhibition : The presence of the thiophene moiety may enhance the binding affinity to specific enzymes or receptors, making it a candidate for drug development targeting metabolic pathways.

Synthesis and Applications

The synthesis of this compound typically involves multi-step reactions that include the preparation of the tetrahydrothiophene ring followed by the introduction of the butyl group and carboxamide moiety. The synthetic routes often require specific catalysts and solvents to optimize yield and purity .

Case Studies

- Antifungal Studies : A study demonstrated that derivatives of tetrahydropyridazine exhibited protective effects against Rhizoctonia solani at concentrations of 100 mg/L (78.51% protection) and 200 mg/L (84.48% protection) .

- Enzyme Interaction Studies : Research focusing on enzyme binding affinities indicated that modifications in the thiophene structure could significantly alter interaction dynamics with target enzymes, suggesting avenues for further pharmacological exploration.

Comparative Analysis

A comparison of related compounds reveals insights into their biological activities:

| Compound Name | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| 2-Amino-N-(3-methylbutyl)benzamide | C11H16N2O | Simple amide structure | Moderate enzyme inhibition |

| 5-Methylthiazole-2-carboxylic acid | C6H6N2O2S | Contains thiazole ring | Antimicrobial properties |

| 4-Thiophenecarboxylic acid | C5H4O2S | Simple thiophene derivative | Weak antifungal activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.